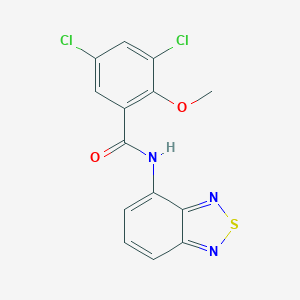
N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide, also known as BZML, is a chemical compound that has been studied extensively for its potential applications in scientific research. BZML is a benzamide derivative that contains a benzothiadiazole ring, which gives it unique chemical properties. In
Mecanismo De Acción
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide has been shown to inhibit the activity of AKT and mTOR, two key enzymes involved in cancer cell signaling pathways.
Biochemical and Physiological Effects:
N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are both implicated in the development of cancer and other diseases. N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for preventing the growth and spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide has also been shown to have a high degree of selectivity for cancer cells, meaning it may be less toxic to healthy cells than other cancer treatments. However, one limitation of N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide is that its mechanism of action is not fully understood, which may limit its potential for clinical use.
Direcciones Futuras
There are several future directions for research on N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide. One area of focus is the development of more selective and potent analogs of N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide for use in cancer therapy. Another area of research is the investigation of the potential use of N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further studies are needed to fully elucidate the mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide and its potential applications in other disease states.
Métodos De Síntesis
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide involves the reaction of 2-amino-1,3-benzothiazole with 3,5-dichloro-2-methoxybenzoic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is purified by column chromatography to obtain pure N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propiedades
Fórmula molecular |
C14H9Cl2N3O2S |
|---|---|
Peso molecular |
354.2 g/mol |
Nombre IUPAC |
N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide |
InChI |
InChI=1S/C14H9Cl2N3O2S/c1-21-13-8(5-7(15)6-9(13)16)14(20)17-10-3-2-4-11-12(10)19-22-18-11/h2-6H,1H3,(H,17,20) |
Clave InChI |
OYDCGHBHLJWCNI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1C(=O)NC2=CC=CC3=NSN=C32)Cl)Cl |
SMILES canónico |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=CC3=NSN=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B244191.png)
![Ethyl 5-[(2-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244193.png)
![Ethyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244194.png)
![Ethyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244195.png)
![5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B244196.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B244198.png)
![3,4,5-trimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244199.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide](/img/structure/B244200.png)
![N-{4-[(2,5-dichlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B244205.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(2-methylphenoxy)acetyl]amino]benzoate](/img/structure/B244206.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B244208.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B244210.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244211.png)
![2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B244214.png)